5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide
Description
Properties
IUPAC Name |
5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)13-6-4-12(5-7-13)9-16-17-15(19)14-8-11(3)20-18-14/h4-8,10,16H,9H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDDQRPFISTUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNCC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239082 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92649-60-0 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092649600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-methyl-1,2-oxazole-3-carboxylic acid derivatives
Starting materials : β-ketoesters substituted with a methyl group at the α-position to the keto function.
Cyclization with hydroxylamine : Treatment of β-ketoesters with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) leads to isoxazole ring formation.
Reaction conditions : Typically carried out in ethanol or methanol under reflux for several hours.
Isolation : The isoxazole carboxylic acid or ester is isolated by acidification and extraction.
Conversion to carbohydrazide
Reagents : Hydrazine hydrate (NH2NH2·H2O) is used to convert esters or acid chlorides to carbohydrazides.
Procedure : The ester is refluxed with excess hydrazine hydrate in ethanol or another suitable solvent.
Purification : The product precipitates or is extracted and purified by recrystallization.
N'-alkylation with 4-(propan-2-yl)benzyl derivatives
Electrophile preparation : 4-(propan-2-yl)benzyl bromide or chloride is synthesized by halogenation of 4-(propan-2-yl)toluene derivatives.
Alkylation reaction : The carbohydrazide is reacted with the benzyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Solvent and conditions : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used; reactions proceed at room temperature to mild heating.
Work-up : The product is extracted, washed, and purified by chromatography or recrystallization.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | β-ketoester + hydroxylamine hydrochloride | Reflux in ethanol, base catalyst | 5-methyl-1,2-oxazole-3-carboxylic acid/ester |
| 2 | Isoxazole ester + hydrazine hydrate | Reflux in ethanol | 5-methyl-1,2-oxazole-3-carbohydrazide |
| 3 | Carbohydrazide + 4-(propan-2-yl)benzyl bromide + base | DMF, room temperature to 50°C | 5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide |
Research Findings and Optimization Parameters
Yield optimization : Reaction times and temperatures are optimized to maximize yield and minimize side reactions such as over-alkylation or hydrolysis.
Purity control : Use of high-purity starting materials and careful control of stoichiometry is critical.
Catalysts and additives : Bases like potassium carbonate are preferred for alkylation due to mildness and efficiency; stronger bases may cause decomposition.
Solvent effects : Polar aprotic solvents enhance nucleophilicity of the hydrazide nitrogen and improve alkylation rates.
Characterization : The final compound is characterized by melting point, NMR (both ^1H and ^13C), IR spectroscopy (notably the hydrazide NH and carbonyl stretches), and mass spectrometry.
Comparative Data Table of Key Parameters in Preparation
| Step | Parameter | Typical Value/Condition | Notes |
|---|---|---|---|
| Cyclization | Temperature | 78–85 °C (ethanol reflux) | Ensures complete ring closure |
| Cyclization | Time | 4–8 hours | Monitored by TLC |
| Hydrazide formation | Temperature | 60–80 °C reflux | Avoid excessive heating to prevent decomposition |
| Hydrazide formation | Hydrazine excess | 2–3 equivalents | Drives reaction to completion |
| Alkylation | Base | K2CO3 (1.5 eq) | Mild and effective |
| Alkylation | Solvent | DMF or DMSO | Enhances nucleophilicity |
| Alkylation | Temperature | 25–50 °C | Prevents side reactions |
| Overall yield | 60–75% | Depending on purification |
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Features
Key structural analogs differ in the substituent attached to the hydrazide nitrogen. Examples include:
- Isocarboxazid (N'-benzyl derivative) : The prototype antidepressant with a benzyl group .
- N'-(3-Nitrobenzylidene) derivative : A hydrazone variant with a nitro group, studied for its crystallographic properties .
- 5-Methyl-N'-pentyl derivative : A lipophilic alkyl chain substitution, explored for pharmacokinetic optimization .
Physicochemical Properties
- Isocarboxazid: UV maxima at 223 nm and 294 nm in ethanol; IR peaks at 1278, 1172, and 1109 cm⁻¹ .
- N'-(3-Nitrobenzylidene) derivative: Crystallizes in a monoclinic system with hydrogen-bonded networks stabilizing the structure .
- 5-Methyl-N'-pentyl derivative : Higher logP value (~3.5) compared to isocarboxazid (logP ~2.1), suggesting enhanced membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Anticancer Activity of Selected Hydrazide Derivatives
Research Findings and Implications
- Anticancer Potential: Isoxazole carbohydrazides with electron-withdrawing groups (e.g., nitro, benzoyl) exhibit enhanced cytotoxicity, likely due to improved DNA intercalation or topoisomerase inhibition .
- Crystallographic Insights : Hydrogen bonding patterns in hydrazone derivatives (e.g., N'-(3-nitrobenzylidene)) stabilize molecular packing, which may correlate with thermal stability .
- Synthetic Challenges : Low yields (~15–30%) in carbohydrazide synthesis highlight the need for optimized coupling reagents or microwave-assisted methods .
Biological Activity
5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide is . Its structure includes a methyl group attached to the oxazole ring and a hydrazide functional group, which contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1,2-oxazole with various hydrazine derivatives under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Studies have demonstrated that compounds related to oxazoles exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays typically measure the minimum inhibitory concentration (MIC) to evaluate antibacterial efficacy.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide | Staphylococcus aureus | 100 |
| 5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide | Escherichia coli | 150 |
Anticancer Activity
Recent research indicates that oxazole derivatives may possess anticancer properties. For example, studies involving similar oxazolo[5,4-d]pyrimidines have shown promising results against various cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These compounds often induce apoptosis in cancer cells through mechanisms involving caspase activation.
Case Study:
A study evaluated the cytotoxic effects of an oxazolo[5,4-d]pyrimidine derivative on HT29 colon cancer cells. The compound exhibited a CC50 value of 58.4 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like fluorouracil.
The biological activity of 5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: The activation of apoptotic pathways through caspase cascades has been documented in studies involving related oxazole compounds.
- Antioxidant Properties: Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.
Q & A
Q. What are the recommended methods for synthesizing 5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide with high purity?
The synthesis involves multi-step organic reactions, typically starting with coupling aromatic and heterocyclic moieties. Key steps include:
- Reaction conditions : Use reflux under inert atmosphere (e.g., nitrogen) to minimize oxidation .
- Purification : Employ column chromatography or recrystallization from aqueous ethanol to isolate the compound .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.1 mmol of alkylating agents per 1 mmol substrate) and use potassium carbonate as a base .
- Purity validation : Confirm via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- NMR spectroscopy : 1H and 13C NMR identify functional groups (e.g., oxazole ring, hydrazide) and substituent positions .
- Infrared (IR) spectroscopy : Detect carbonyl (C=O) and N-H stretches in the carbohydrazide moiety .
- X-ray crystallography : Resolve 3D conformation using SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement ellipsoids .
Q. How should researchers design initial biological activity screenings for this compound?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with dose-response curves (1–100 µM) .
- Antimicrobial screening : Evaluate minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., E. coli, C. albicans) .
- Enzyme inhibition : Use fluorescence-based assays to study interactions with target enzymes (e.g., kinases, proteases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this carbohydrazide?
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-chlorophenyl) or heterocyclic groups to assess electronic and steric effects .
- Biological profiling : Compare IC50 values across derivatives in cancer cell lines (see table below) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like tubulin or topoisomerases .
| Derivative Substituents | Biological Activity (IC50, µM) |
|---|---|
| 4-Methoxyphenyl | 12.3 (Anticancer) |
| 3-Nitrophenyl | 8.7 (Antimicrobial) |
| 2,4-Dichlorophenyl | 5.4 (Anticancer) |
Q. What crystallographic strategies are critical for resolving the three-dimensional conformation of this compound?
- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data for accurate electron density maps .
- Refinement : Apply SHELXL with restraints for anisotropic displacement parameters and hydrogen bonding networks .
- Hydrogen bonding analysis : Utilize graph set analysis (e.g., Etter’s rules) to classify interactions like N-H···O or C-H···π .
Q. How can researchers address discrepancies in enzymatic inhibition data between studies on similar carbohydrazide derivatives?
- Assay standardization : Control variables (pH, temperature, enzyme source) to ensure reproducibility .
- Dosage calibration : Validate compound concentrations via LC-MS to rule out degradation .
- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to distinguish biological variability from methodological errors .
Q. What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?
- Molecular docking : Use GOLD or AutoDock to model binding poses in active sites (e.g., EGFR kinase) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
